molecular formula C11H5N3O4S B3826188 5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3826188
M. Wt: 275.24 g/mol
InChI Key: AZBFJMQLIITNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-226002 is an orally available and selective norepinephrine transporter protein inhibitor. It also displays inhibitory effects on serotonin and dopamine transporter proteins . This compound is primarily used in scientific research to study the effects of norepinephrine, serotonin, and dopamine transport inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-226002 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

    Formation of intermediates: This may include reactions such as alkylation, acylation, or cyclization.

    Purification: Techniques like recrystallization or chromatography are used to purify the intermediates.

    Final assembly: The final product is obtained through specific reactions, such as coupling reactions, under controlled conditions.

Industrial Production Methods

Industrial production methods for WAY-226002 are not widely published. Typically, large-scale production would involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

WAY-226002 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

WAY-226002 has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of norepinephrine, serotonin, and dopamine transport inhibition.

    Biology: Used to investigate the role of neurotransmitter transporters in various biological processes.

    Medicine: Potential applications in the development of treatments for neurological disorders, such as depression and anxiety.

    Industry: Used in the development of new pharmaceuticals targeting neurotransmitter transporters.

Mechanism of Action

WAY-226002 exerts its effects by selectively inhibiting the norepinephrine transporter protein. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft. Additionally, WAY-226002 also inhibits serotonin and dopamine transporter proteins, leading to increased levels of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.

    Atomoxetine: A selective norepinephrine reuptake inhibitor used to treat attention deficit hyperactivity disorder.

    Reboxetine: Another selective norepinephrine reuptake inhibitor used as an antidepressant.

Uniqueness

WAY-226002 is unique in its ability to selectively inhibit norepinephrine transporter proteins while also displaying inhibitory effects on serotonin and dopamine transporter proteins. This broad spectrum of activity makes it a valuable tool for studying the complex interactions between these neurotransmitter systems.

Properties

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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